4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Description
4-[(4-Chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide is a benzamide derivative featuring a (4-chlorophenyl)methoxy group at the 4-position of the benzamide core and an (E)-configured Schiff base linkage to a 2-hydroxyphenyl moiety. Benzamides are pharmacologically significant due to their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds .
Properties
CAS No. |
332146-89-1 |
|---|---|
Molecular Formula |
C21H17ClN2O3 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-9-5-15(6-10-18)14-27-19-11-7-16(8-12-19)21(26)24-23-13-17-3-1-2-4-20(17)25/h1-13,25H,14H2,(H,24,26)/b23-13+ |
InChI Key |
PLXWRPGZHHMJSS-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide typically involves the reaction of 4-chlorophenol with methoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide Core
2.1.1. 2-Chloro-N-(4-Methoxyphenyl)benzamide This analog (MW: 273.71) has a 2-chloro and 4-methoxy substitution on the benzamide core. In contrast, the target compound’s (4-chlorophenyl)methoxy group and Schiff base may enhance solubility and target specificity due to increased polarity and conformational rigidity .
2.1.2. N-(4-(3-Phenylureido)phenyl)benzamide Derivatives
These derivatives (e.g., 6a–g from ) feature a phenylurea substituent. Their ADMET profiles, calculated using ADMETLab 2.0, show moderate permeability and low toxicity, similar to benzamides in general. However, the target compound’s Schiff base may improve metabolic stability compared to urea linkages, which are prone to hydrolysis .
Schiff Base and Thiosemicarbazone Analogs
2.2.1. (2E)-2-{4-[(4-Chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide This thiosemicarbazone derivative () shares the (4-chlorophenyl)methoxy group but replaces the Schiff base with a thiosemicarbazide moiety. Thiosemicarbazones are known for metal chelation and anticancer activity, but their toxicity profiles are less favorable than Schiff bases. The target compound’s hydroxylphenyl group may reduce off-target effects .
2.2.2. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide This analog () incorporates a thiazolidinone ring, which enhances NLO properties. The target compound’s hydroxyl group could similarly contribute to NLO activity, though computational studies are needed to confirm this .
Antitumor Benzamide Derivatives
2.3.1. N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) HPAPB (MW: 392.41) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with IC₅₀ values of 100–200 μM against HepG2 and A549 cells. Its LD₅₀ in mice is 1.29 g/kg, indicating lower toxicity than the reference drug SAHA (LD₅₀: 0.77 g/kg) . While the target compound lacks hydroxamic acid functionality, its Schiff base may offer alternative mechanisms for HDAC inhibition or DNA intercalation.
2.3.2. N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
This derivative () exhibits strong fluorescence, suggesting utility in bioimaging. The target compound’s hydroxyphenyl group could similarly enable fluorescent tracking in cellular assays, though experimental validation is required .
Physicochemical and ADMET Properties
Predicted collision cross-section (CCS) values for the target compound (Table 1) indicate moderate membrane permeability, with [M+H]+ CCS = 229.9 Ų . This is comparable to small-molecule drugs like paracetamol (CCS ≈ 210 Ų), suggesting favorable absorption.
Table 1. Key Properties of 4-[(4-Chlorophenyl)methoxy]-N-[(E)-(2-Hydroxyphenyl)methylideneamino]benzamide
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 524.14 g/mol | |
| Predicted CCS ([M+H]+) | 229.9 Ų | |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
